Methyl 2-(2-phenylthiazol-4-yl)acetate
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Overview
Description
“Methyl 2-(2-phenylthiazol-4-yl)acetate” is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 .
Synthesis Analysis
The synthesis of “Methyl 2-(2-phenylthiazol-4-yl)acetate” involves a two-stage process . The first stage involves the reaction of (2R)-bornane-10,2-sultam with trimethylaluminum in n-heptane and dichloromethane at 20℃ for 0.5 hours . The second stage involves the reaction of the product from the first stage with methyl 2-(2-phenylthiazol-4-yl)acetate in n-heptane and dichloromethane for 24 hours .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-phenylthiazol-4-yl)acetate” is represented by the formula C12H11NO2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-(2-phenylthiazol-4-yl)acetate” are complex and involve multiple stages . The yield of the reaction is reported to be 86% .Scientific Research Applications
Anticancer Properties
A study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, exploring their anticancer activity. These compounds, including variations of the Methyl 2-(2-phenylthiazol-4-yl)acetate structure, showed selective cytotoxicity against A549 human lung adenocarcinoma cells. One compound, in particular, demonstrated high selectivity with significant apoptosis induction, although not as high as cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Corrosion Inhibition
Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) was investigated for its corrosion inhibition properties. The study found it to be a mixed-type inhibitor, effective in sulfuric acid solutions. MBPTA's effectiveness was compared to that of another compound, with both showing significant inhibition efficiencies, explained by frontier molecular orbital theory (Elazhary et al., 2019).
Aldose Reductase Inhibition
Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives were synthesized and evaluated as aldehyde reductase and aldose reductase inhibitors. These compounds demonstrated significant inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Safety And Hazards
“Methyl 2-(2-phenylthiazol-4-yl)acetate” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
methyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-11(14)7-10-8-16-12(13-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGHQMPJPZDYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-phenylthiazol-4-yl)acetate |
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